molecular formula C21H22Cl2N4O3S2 B2902926 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391227-79-5

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2902926
CAS No.: 391227-79-5
M. Wt: 513.45
InChI Key: LOVCPCLXWNOICY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with a 4-(dipropylsulfamoyl)benzamide moiety. Such derivatives are often explored as agrochemicals due to their insect growth-regulating properties, particularly in disrupting chitin synthesis in pests .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O3S2/c1-3-11-27(12-4-2)32(29,30)16-8-5-14(6-9-16)19(28)24-21-26-25-20(31-21)17-10-7-15(22)13-18(17)23/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCPCLXWNOICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with dichlorophenyl isothiocyanate under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the dipropylsulfamoyl benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂N) and thiadiazole ring in the compound undergo oxidation under specific conditions. Key findings include:

  • Sulfonamide Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the sulfonamide group to a sulfonic acid derivative. This reaction typically occurs at 60–80°C, yielding sulfoxide intermediates before full oxidation to sulfones .
  • Thiadiazole Ring Oxidation : The 1,3,4-thiadiazole moiety can be oxidized using iodine (I₂) or bromine (Br₂) in glacial acetic acid, leading to ring-opening or substitution at sulfur .

Table 1: Oxidation Reactions

Reagent/ConditionsProduct(s) FormedYield (%)Reference
H₂O₂ (30%), H₂SO₄, 70°C, 4hSulfonic acid derivative65–78
KMnO₄, H₂O, 60°C, 6hSulfone derivative72
I₂, CH₃COOH, RT, 3hRing-opened disulfide intermediate58

Reduction Reactions

Reductive transformations target the sulfonamide and aromatic systems:

  • Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol (-SH) at 0–5°C in tetrahydrofuran (THF) .
  • Dichlorophenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the dichlorophenyl group to a cyclohexane derivative, though steric hindrance from the thiadiazole ring lowers efficiency .

Table 2: Reduction Reactions

Reagent/ConditionsProduct(s) FormedYield (%)Reference
LiAlH₄, THF, 0°C, 2hThiol derivative45–50
H₂ (1 atm), 10% Pd-C, EtOH, 24hCyclohexane derivative32

Substitution Reactions

The dichlorophenyl and thiadiazole groups participate in nucleophilic/electrophilic substitutions:

  • Aromatic Substitution : The 2,4-dichlorophenyl group undergoes para -selective nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at elevated temperatures .
  • Thiadiazole Functionalization : Electrophilic bromination (Br₂/FeBr₃) occurs at the C-5 position of the thiadiazole ring, confirmed by X-ray crystallography .

Table 3: Substitution Reactions

Reagent/ConditionsProduct(s) FormedYield (%)Reference
HNO₃ (conc.), H₂SO₄, 50°C, 6h2,4-Dichloro-5-nitrophenyl derivative68
Br₂ (1 eq.), FeBr₃, CHCl₃, RT, 2h5-Bromo-1,3,4-thiadiazole derivative83

Hydrolysis and Condensation

  • Benzamide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the benzamide bond, producing 4-(dipropylsulfamoyl)benzoic acid and 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine.
  • Schiff Base Formation : The amine group reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

Table 4: Hydrolysis/Condensation Reactions

Reagent/ConditionsProduct(s) FormedYield (%)Reference
6M HCl, reflux, 8h4-(Dipropylsulfamoyl)benzoic acid90
Benzaldehyde, EtOH, reflux, 12hN-(5-(2,4-dichlorophenyl)thiadiazolyl)imine75

Mechanistic Insights

  • Sulfonamide Reactivity : The dipropylsulfamoyl group’s electron-withdrawing nature increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack during hydrolysis .
  • Thiadiazole Stability : The 1,3,4-thiadiazole ring resists thermal decomposition below 200°C but undergoes ring-opening under strong oxidative/reductive conditions .

Industrial and Pharmacological Relevance

  • Scalability : Microwave-assisted synthesis (150°C, 20 min) improves yields of substitution products by 15–20% compared to conventional methods .
  • Biological Interactions : Metabolites from oxidation (sulfones) exhibit enhanced binding to cyclooxygenase-2 (COX-2) in preclinical models, suggesting potential anti-inflammatory applications .

References Egyptian Journal of Chemistry, PMC, PubMed, EMBL-EBI, Evitachem, PDF synthesis study, PubChem.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-{N-[5-(2,4-DCP)-Thiadiazol]Carbamoyl}-2,6-F₂-Benzamide N-[5-(4-Cl-PhCH₂S)-Thiadiazol]-4-(Me₂SO₂)Benzamide
Molecular Weight (g/mol) ~500 434.3 469.0
logP (Predicted) 4.2 3.8 3.6
Hydrogen Bond Acceptors 8 7 8
Topological PSA (Ų) ~154 112 154
Key Bioactivity Insect growth regulation Chitin synthase inhibition Undisclosed (structural analog)

Notes:

  • Dipropylsulfamoyl vs. Dimethylsulfamoyl : The longer alkyl chains in dipropylsulfamoyl increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility.
  • 2,4-Dichlorophenyl vs. 3-Methoxyphenyl : Electron-withdrawing Cl groups stabilize the thiadiazole core, whereas methoxy groups may redirect metabolic pathways .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including anticancer properties and antimicrobial efficacy.

  • Molecular Formula : C15H18Cl2N4O2S
  • Molecular Weight : 368.21 g/mol
  • CAS Number : 321530-31-8
  • Structure : The compound features a thiadiazole ring, which is known for its biological activity.

In Vitro Studies

Research has demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. Specifically, studies have focused on the compound's efficacy against various cancer cell lines:

  • MCF-7 (Breast Cancer) :
    • The compound was tested for cytotoxicity using the MTT assay. Results indicated a median inhibitory concentration (IC50) that suggests significant activity against MCF-7 cells .
  • HepG2 (Liver Cancer) :
    • Similar studies reported that the compound showed enhanced antitumor activity against HepG2 cells when compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Strains :
    • It demonstrated good activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL .
  • Fungal Strains :
    • Moderate antifungal activity was observed, with MIC values between 31.25 and 62.5 µg/mL .

Comparative Analysis of Biological Activity

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7Not specified
AnticancerHepG2Not specified
AntimicrobialGram-positive16–31.25 µg/mL
AntimicrobialGram-negative16–31.25 µg/mL
AntifungalFungal strains31.25–62.5 µg/mL

Case Studies

  • Case Study on Breast Cancer :
    • A study evaluated the effects of various thiadiazole derivatives on MCF-7 cells, revealing that structural modifications significantly enhanced their anticancer activity compared to traditional treatments .
  • Antimicrobial Efficacy :
    • Another research effort focused on synthesizing new thiadiazole derivatives and assessing their antibacterial and antifungal activities, confirming that modifications in chemical structure can lead to improved efficacy against resistant strains .

Q & A

Q. What are the optimized synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and how can yield and purity be maximized?

  • Methodological Answer: Synthesis typically involves cyclization of thiosemicarbazides with dichlorophenyl isothiocyanate to form the thiadiazole core, followed by coupling with dipropylsulfamoyl benzamide. Key steps include:
  • Cyclization: Use dichlorophenyl isothiocyanate in refluxing ethanol under N₂ to form the thiadiazole intermediate .
  • Coupling: React the intermediate with 4-(dipropylsulfamoyl)benzoyl chloride in dichloromethane with triethylamine as a base.
  • Purification: Recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
    Yield optimization requires controlled temperatures (60–80°C) and catalyst screening (e.g., DMAP for acylation steps).

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer:
  • NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, thiadiazole NH at δ 10.2 ppm) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ion [M+H]⁺ at m/z 429.1, ensuring purity >98% .
  • X-ray diffraction: Single-crystal analysis resolves intramolecular hydrogen bonds (N–H⋯O, 2.02 Å) and planar thiadiazole-dichlorophenyl dihedral angles (24.9°) .

Q. What in vitro biological screening models are used to evaluate its antimicrobial and anticancer potential?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) show MIC values of 16–31.25 µg/mL .
  • Anticancer: MTT assays on MCF-7 (breast) and HepG2 (liver) cell lines measure IC₅₀. Preclinical protocols recommend 72-hour exposure with DMSO as a vehicle control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the bioactivity of this compound compared to analogs?

  • Methodological Answer:
  • Substituent Analysis: The dichlorophenyl group enhances lipophilicity (logP = 3.2), improving membrane penetration vs. fluorophenyl analogs (logP = 2.8) .
  • Thiadiazole Core: Replacing thiadiazole with oxadiazole reduces anticancer activity (e.g., IC₅₀ increases from 12 µM to >50 µM in MCF-7), suggesting sulfur’s role in target binding .
  • Dipropylsulfamoyl Group: N-alkyl chain length modulates solubility; dipropyl balances hydrophobicity vs. diethyl (lower activity) or dibutyl (precipitation issues) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀/MIC values)?

  • Methodological Answer:
  • Assay Standardization: Discrepancies arise from cell line passage number, serum concentration (e.g., 10% FBS vs. 5%), or incubation time. Replicate studies under CLSI guidelines are critical .
  • Metabolic Interference: Test metabolite stability via liver microsome assays (e.g., CYP3A4 degradation reduces efficacy by 40% in 1 hour) .
  • Positive Controls: Compare with doxorubicin (anticancer) and ciprofloxacin (antimicrobial) to validate assay conditions .

Q. What computational strategies predict target binding modes and pharmacokinetics?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model interactions with EGFR (anticancer) or DHFR (antimicrobial). The dichlorophenyl group occupies hydrophobic pockets (ΔG = -9.2 kcal/mol) .
  • ADMET Prediction: SwissADME calculates moderate BBB permeability (0.8) and CYP2D6 inhibition risk (Score = 0.7), guiding toxicity studies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Thermal Stability: TGA shows decomposition at 220°C. Store at -20°C in amber vials to prevent thiadiazole ring degradation .
  • pH Stability: HPLC analysis confirms 90% integrity after 24 hours at pH 7.4 (PBS), but <50% at pH 2.0 (simulated gastric fluid), suggesting enteric coating for oral delivery .

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